

spectroscopic data (NMR, IR) for N-(2-Bromoethoxy)phthalimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Bromoethoxy)phthalimide

Cat. No.: B134377

[Get Quote](#)

A Comparative Guide to the Spectroscopic Properties of N-(2-Bromoethyl)phthalimide and its Homologue

For researchers and professionals in drug development and organic synthesis, understanding the spectral characteristics of key reagents is paramount for reaction monitoring and structural confirmation. This guide provides a comparative analysis of the spectroscopic data for N-(2-Bromoethyl)phthalimide and its higher homologue, N-(3-Bromopropyl)phthalimide.

Note on N-(2-Bromoethoxy)phthalimide: Extensive searches for empirical spectroscopic data (NMR, IR) for **N-(2-Bromoethoxy)phthalimide** did not yield specific experimental results in readily available scientific literature, suggesting it is a less common derivative. The synthesis of N-alkoxyphthalimides typically involves the reaction of N-hydroxyphthalimide with a suitable alkyl halide.

Spectroscopic Data Comparison

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for N-(2-Bromoethyl)phthalimide and N-(3-Bromopropyl)phthalimide.

Table 1: ^1H NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
N-(2-Bromoethyl)phthalimide	CDCl ₃	~7.7-7.9 (m, 4H, Ar-H), ~4.0 (t, 2H, N-CH ₂), ~3.6 (t, 2H, CH ₂ -Br)
N-(3-Bromopropyl)phthalimide	CDCl ₃	~7.7-7.85 (m, 4H, Ar-H), ~3.8 (t, 2H, N-CH ₂), ~3.4 (t, 2H, CH ₂ -Br), ~2.2 (quint, 2H, -CH ₂ -)[1][2]

Table 2: ¹³C NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
N-(2-Bromoethyl)phthalimide	CDCl ₃	~168 (C=O), ~134 (Ar-CH), ~132 (Ar-C), ~123 (Ar-CH), ~40 (N-CH ₂), ~28 (CH ₂ -Br)
N-(3-Bromopropyl)phthalimide	CDCl ₃	~168.3 (C=O), ~134.0 (Ar-CH), ~132.1 (Ar-C), ~123.2 (Ar-CH), ~38.9 (N-CH ₂), ~31.5 (-CH ₂ -), ~30.0 (CH ₂ -Br)

Table 3: IR Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)
N-(2-Bromoethyl)phthalimide	~1770 & ~1715 (C=O stretch, symmetric and asymmetric), ~1600 (C=C aromatic stretch), ~1400 (C-N stretch), ~720 (C-H aromatic bend), ~650 (C-Br stretch)
N-(3-Bromopropyl)phthalimide	~1770 & ~1710 (C=O stretch, symmetric and asymmetric), ~1605 (C=C aromatic stretch), ~1395 (C-N stretch), ~720 (C-H aromatic bend), ~655 (C-Br stretch)

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard laboratory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

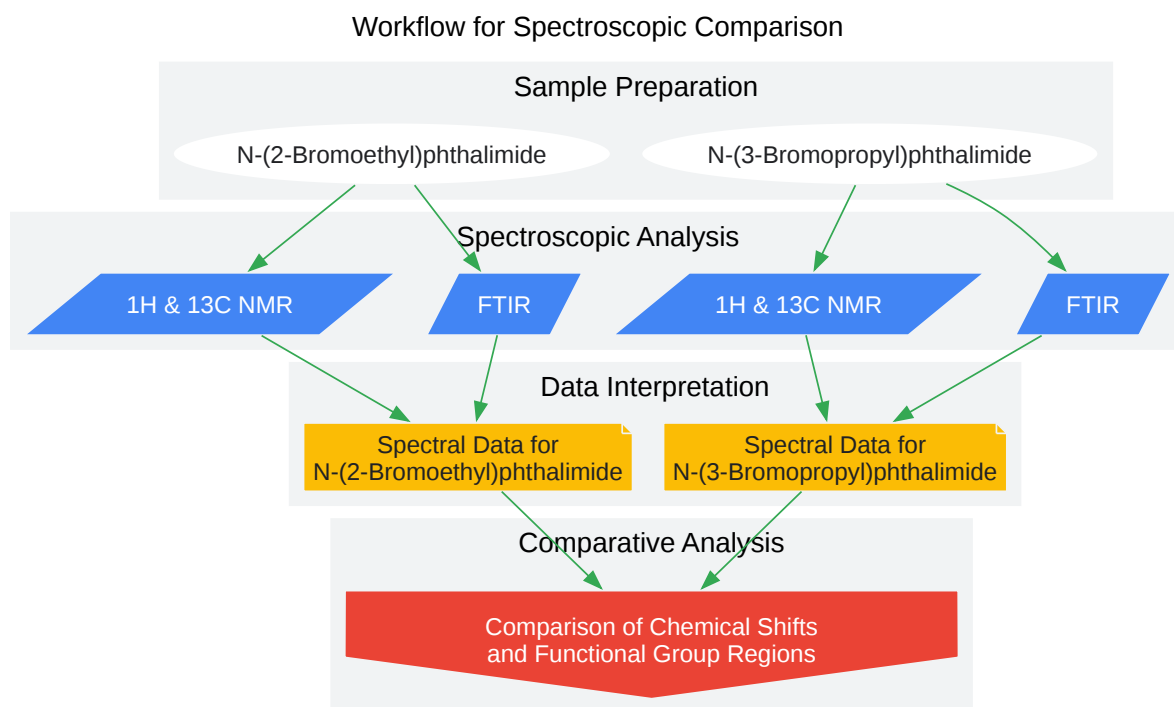
- **Sample Preparation:** A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance 300, operating at 300 MHz for ^1H and 75 MHz for ^{13}C nuclei. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** The solid sample is typically analyzed as a KBr pellet. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer 1000, over a range of 4000 to 450 cm^{-1} .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the analysis and comparison of the spectroscopic data for the two compounds.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(3-BROMOPROPYL)PHthalimide(5460-29-7) ¹H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR) for N-(2-Bromoethoxy)phthalimide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134377#spectroscopic-data-nmr-ir-for-n-2-bromoethoxy-phthalimide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com